Cas no 1805649-49-3 (Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate)
Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate
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- Inchi: 1S/C13H13F2NO2/c1-3-9-10(12(14)15)6-5-8(7-16)11(9)13(17)18-4-2/h5-6,12H,3-4H2,1-2H3
- InChI Key: ZCRKOPMNGNHJKF-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=C(C(=O)OCC)C=1CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 337
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001361-1g |
Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate |
1805649-49-3 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate
Comprehensive Overview of Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate (CAS No. 1805649-49-3)
Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate (CAS No. 1805649-49-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its cyano and difluoromethyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, combining ethyl and benzoate moieties, offers versatility in applications ranging from drug development to advanced material design.
The compound's CAS No. 1805649-49-3 serves as a critical identifier for researchers and manufacturers, ensuring precise communication in global supply chains. With the growing demand for fluorinated compounds and nitrile-containing intermediates, Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate has become a focal point in modern organic synthesis. Its ability to participate in cross-coupling reactions and serve as a building block for complex molecules aligns with current trends in green chemistry and sustainable manufacturing.
One of the most searched questions related to this compound is: "What are the applications of Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate in pharmaceuticals?" Studies suggest its potential as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The difluoromethyl group, known for its metabolic stability, enhances the compound's utility in drug discovery programs targeting chronic diseases.
In agrochemical research, Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate has been explored for its role in synthesizing novel crop protection agents. The cyano functionality contributes to the molecule's interaction with biological targets, while the ethylbenzoate segment improves solubility profiles. This combination addresses the industry's need for environmentally friendly pesticides with reduced ecological impact.
The compound's thermal stability and compatibility with various catalytic systems make it a subject of interest in material science. Researchers investigating high-performance polymers and liquid crystal displays have reported its use as a monomer or additive. These applications leverage the compound's ability to influence material properties such as thermal resistance and optical clarity.
From a synthetic chemistry perspective, CAS No. 1805649-49-3 represents an excellent example of multifunctional building blocks. The presence of both electron-withdrawing (cyano) and electron-donating (ethyl) groups creates a balanced reactivity profile. This characteristic has led to its incorporation in parallel synthesis strategies and combinatorial chemistry approaches, particularly in pharmaceutical lead optimization.
Recent advancements in flow chemistry and continuous processing have highlighted the compound's potential for scalable production. The Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate structure demonstrates excellent stability under continuous flow conditions, addressing industry demands for process intensification and waste reduction. These attributes contribute to its growing popularity in industrial-scale synthesis.
Analytical characterization of 1805649-49-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's distinct spectral signatures facilitate quality control in manufacturing processes. Furthermore, its compatibility with chromatographic methods ensures reliable quantification in complex matrices.
Environmental and safety assessments of Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate indicate favorable profiles when handled according to standard laboratory protocols. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. These precautions align with broader industry movements toward responsible chemical management.
The commercial availability of CAS No. 1805649-49-3 through specialized chemical suppliers has expanded research opportunities worldwide. Current market trends show increasing demand from contract research organizations and academic institutions engaged in cutting-edge molecular design. Pricing and packaging options cater to diverse needs, from milligram-scale discovery research to kilogram-scale process development.
Future research directions for Ethyl 6-cyano-3-difluoromethyl-2-ethylbenzoate may explore its potential in bioconjugation chemistry and prodrug design. The compound's structural features suggest possible applications in targeted drug delivery systems and diagnostic agent development. These emerging applications position it as a compound of continuing interest in multidisciplinary research.
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